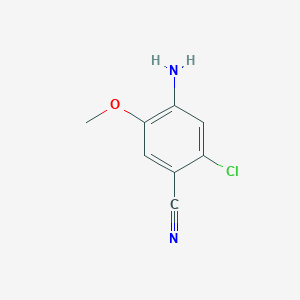

4-Amino-2-chloro-5-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H7ClN2O . It is commonly used in the field of chemistry for various applications .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-5-methoxybenzonitrile consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), a methoxy group (OCH3), and a nitrile group (CN) .Scientific Research Applications

Corrosion Inhibition

Aminobenzonitrile derivatives, such as 2-Aminobenzene-1,3-dicarbonitriles, have been investigated for their corrosion inhibition properties. These compounds exhibit significant effectiveness in protecting metals against corrosion in acidic environments. For instance, certain derivatives demonstrated high inhibition efficiency for mild steel in hydrochloric acid, with one study showing an efficiency of 97.83% at a concentration of 100 mg/L. The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface (Verma et al., 2015).

Organic Synthesis and Drug Development

4-Amino-2-chloro-5-methoxybenzonitrile and its related compounds find applications in the synthesis of various organic molecules and potential drug candidates. For example, derivatives of aminobenzonitrile have been utilized in the synthesis of Gefitinib, an anticancer drug. This process involves several steps, including transfer hydrogenation and the Dimroth rearrangement, showcasing the compound's utility in complex organic syntheses (Jin et al., 2005).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen bonding, is another area where aminobenzonitriles are applied. Research on 4-aminobenzonitrile has contributed to understanding how molecular structures influence the properties of hydrogen-bonded complexes with solvents like methanol and ethanol. These studies are crucial for designing molecules with desired physical and chemical properties (Alejandro et al., 2003).

Anticancer Research

Compounds structurally related to 4-Amino-2-chloro-5-methoxybenzonitrile have been evaluated for their anticancer activity. A family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile derivatives, showed strong activity against colorectal and triple-negative breast cancer cells. These findings underscore the potential of aminobenzonitrile derivatives in developing new cancer therapies (Pilon et al., 2020).

properties

IUPAC Name |

4-amino-2-chloro-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMNRLLGCWRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-methoxybenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)

![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)

![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)

![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)